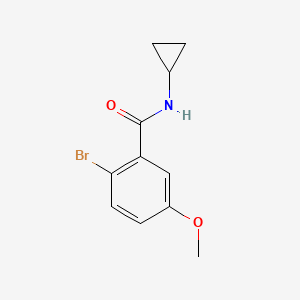
2-bromo-N-cyclopropyl-5-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-cyclopropyl-5-methoxybenzamide, also known as BAM15, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. BAM15 is a mitochondrial uncoupler, meaning that it can disrupt the normal functioning of the mitochondria in cells. This disruption can lead to a variety of biochemical and physiological effects that have been explored in scientific research.
Mécanisme D'action
2-bromo-N-cyclopropyl-5-methoxybenzamide works by disrupting the normal functioning of the mitochondria in cells. Mitochondria are responsible for producing ATP, the energy currency of the cell. By uncoupling the mitochondria, 2-bromo-N-cyclopropyl-5-methoxybenzamide can reduce ATP production and increase energy expenditure. This disruption can also lead to the production of reactive oxygen species (ROS), which can have both beneficial and harmful effects on cells.
Biochemical and Physiological Effects:
2-bromo-N-cyclopropyl-5-methoxybenzamide has been shown to have a variety of biochemical and physiological effects in cells. The compound has been shown to increase mitochondrial respiration and oxygen consumption, as well as increase the production of ROS. 2-bromo-N-cyclopropyl-5-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-bromo-N-cyclopropyl-5-methoxybenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N-cyclopropyl-5-methoxybenzamide has several advantages for lab experiments. The compound is commercially available and relatively easy to synthesize. 2-bromo-N-cyclopropyl-5-methoxybenzamide has also been shown to have low toxicity in cells and animals. However, 2-bromo-N-cyclopropyl-5-methoxybenzamide has some limitations for lab experiments. The compound is not very soluble in water, which can make it difficult to work with in some experiments. In addition, 2-bromo-N-cyclopropyl-5-methoxybenzamide can be unstable in some conditions, which can affect its activity.
Orientations Futures
There are several future directions for research on 2-bromo-N-cyclopropyl-5-methoxybenzamide. One area of interest is the development of 2-bromo-N-cyclopropyl-5-methoxybenzamide analogs with improved properties, such as increased solubility and stability. Another area of interest is the investigation of 2-bromo-N-cyclopropyl-5-methoxybenzamide in different disease models, such as neurodegenerative diseases and metabolic disorders. Finally, the mechanism of action of 2-bromo-N-cyclopropyl-5-methoxybenzamide and its effects on mitochondrial function and energy metabolism continue to be an active area of research.
Méthodes De Synthèse
The synthesis of 2-bromo-N-cyclopropyl-5-methoxybenzamide involves several steps, including the reaction of 2-bromo-5-methoxybenzoic acid with cyclopropylamine, followed by the reaction with thionyl chloride and N,N-dimethylformamide. The final product is obtained through the reaction with sodium hydroxide and water. The synthesis of 2-bromo-N-cyclopropyl-5-methoxybenzamide has been described in detail in several scientific publications, and the compound is commercially available from various chemical suppliers.
Applications De Recherche Scientifique
2-bromo-N-cyclopropyl-5-methoxybenzamide has been studied extensively in scientific research for its potential therapeutic applications. The compound has been shown to have anti-cancer properties, as well as neuroprotective effects. 2-bromo-N-cyclopropyl-5-methoxybenzamide has also been investigated as a potential treatment for metabolic disorders, such as obesity and type 2 diabetes. In addition, 2-bromo-N-cyclopropyl-5-methoxybenzamide has been shown to improve mitochondrial function and increase energy expenditure in cells.
Propriétés
IUPAC Name |
2-bromo-N-cyclopropyl-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-8-4-5-10(12)9(6-8)11(14)13-7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFWTGWTMHDUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate](/img/structure/B7533313.png)
![4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B7533319.png)



![4-[1-(2,3-Dichlorophenyl)sulfonylpiperidine-4-carbonyl]piperazin-2-one](/img/structure/B7533344.png)

![4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7533355.png)


![N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)
![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide](/img/structure/B7533397.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)